
3-Chloro-1H-indazol-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-1H-indazol-7-ol is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom at the 3-position and a hydroxyl group at the 7-position of the indazole ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1H-indazol-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzonitrile with hydrazine hydrate, followed by cyclization in the presence of a base. The reaction conditions often include heating and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1H-indazol-7-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or hydrogen gas (H2) with a catalyst.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-chloro-1H-indazol-7-one.
Reduction: Formation of 3-chloro-1H-indazol-7-amine.
Substitution: Formation of various substituted indazoles depending on the nucleophile used.
Scientific Research Applications
3-Chloro-1H-indazol-7-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-1H-indazol-7-ol involves its interaction with specific molecular targets. The chlorine and hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, affecting their function. The compound may inhibit enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1H-indazol-7-ol: Similar structure but with a bromine atom instead of chlorine.
3-Fluoro-1H-indazol-7-ol: Similar structure but with a fluorine atom instead of chlorine.
3-Methyl-1H-indazol-7-ol: Similar structure but with a methyl group instead of chlorine.
Uniqueness
3-Chloro-1H-indazol-7-ol is unique due to the specific positioning of the chlorine and hydroxyl groups, which can influence its reactivity and biological activity. The presence of chlorine can enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets.
Properties
Molecular Formula |
C7H5ClN2O |
|---|---|
Molecular Weight |
168.58 g/mol |
IUPAC Name |
3-chloro-2H-indazol-7-ol |
InChI |
InChI=1S/C7H5ClN2O/c8-7-4-2-1-3-5(11)6(4)9-10-7/h1-3,11H,(H,9,10) |
InChI Key |
VCPQAFCYQKRMRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NN=C2C(=C1)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



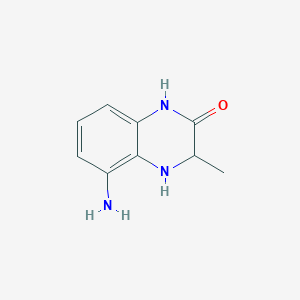
![9-Methyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B11913860.png)


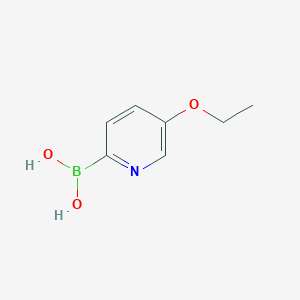
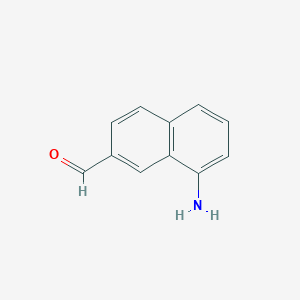
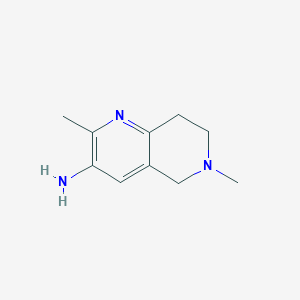
![6-((2-Methylallyl)oxy)-2-azaspiro[3.3]heptane](/img/structure/B11913894.png)
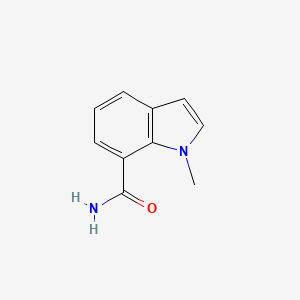
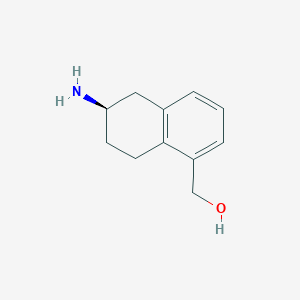
![3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ol](/img/structure/B11913911.png)
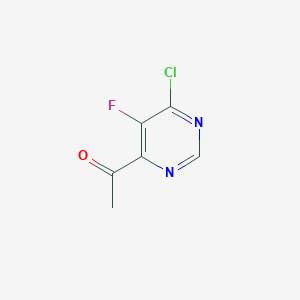
![2-Methoxy-5,7-dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11913919.png)
